molecular formula C21H31N3O2S B11282150 N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)thio)-1H-indol-1-yl)acetamide

N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)thio)-1H-indol-1-yl)acetamide

Cat. No.: B11282150
M. Wt: 389.6 g/mol
InChI Key: ZBQCVKGQIMPCHX-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)thio)-1H-indol-1-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes an indole moiety, a thioether linkage, and an acetamide group, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)thio)-1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Thioether Formation:

    Acetamide Group Addition: The final step involves the acylation of the indole-thioether intermediate with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its indole core is particularly valuable in the synthesis of natural products and pharmaceuticals.

Biology

Biologically, N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)thio)-1H-indol-1-yl)acetamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its interactions with biological targets can be explored to develop new therapeutic agents.

Medicine

In medicine, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its structure allows for interactions with various biological pathways, making it a versatile candidate for drug development.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of more complex chemicals. Its unique functional groups make it a valuable starting material for the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)thio)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The indole moiety is known to interact with various biological targets, potentially affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-diisopropyl-2-oxo-2-(pyridin-4-yl)acetamide: This compound shares the acetamide and diisopropyl groups but differs in the presence of a pyridine ring instead of an indole.

    N,N-diisopropyl-2-(3-(methylthio)-1H-indol-1-yl)acetamide: Similar structure with a methylthio group instead of the more complex thioether linkage.

Uniqueness

N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)thio)-1H-indol-1-yl)acetamide is unique due to its combination of an indole core, a thioether linkage, and an acetamide group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H31N3O2S

Molecular Weight

389.6 g/mol

IUPAC Name

2-[3-[2-oxo-2-(propylamino)ethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C21H31N3O2S/c1-6-11-22-20(25)14-27-19-12-23(18-10-8-7-9-17(18)19)13-21(26)24(15(2)3)16(4)5/h7-10,12,15-16H,6,11,13-14H2,1-5H3,(H,22,25)

InChI Key

ZBQCVKGQIMPCHX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=CN(C2=CC=CC=C21)CC(=O)N(C(C)C)C(C)C

Origin of Product

United States

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